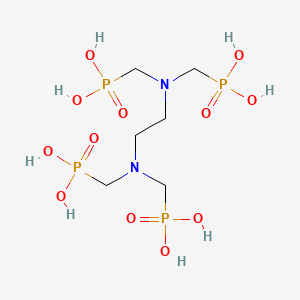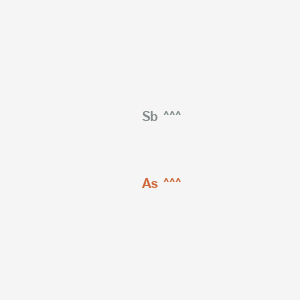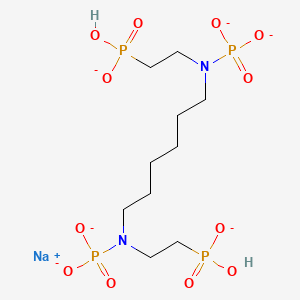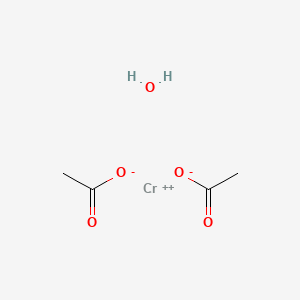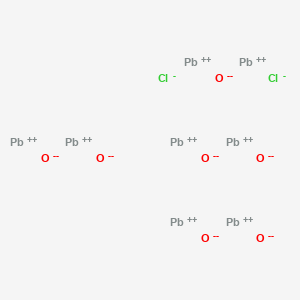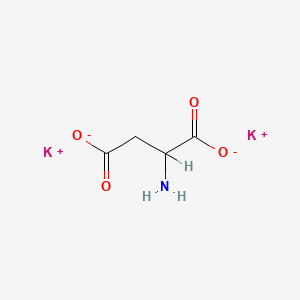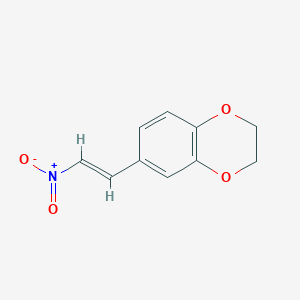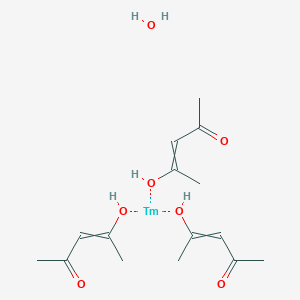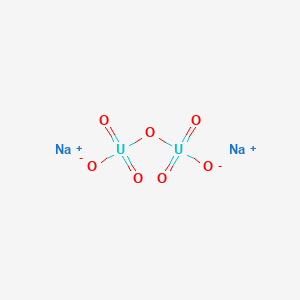
Disodium heptaoxodiuranate, of uranium depleted in uranium-235
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium heptaoxodiuranate, of uranium depleted in uranium-235, is a chemical compound with the formula Na2U2O7This compound is characterized by its yellow-orange color and is insoluble in water but soluble in acid solutions . It is primarily used in the ceramics industry to produce colored glazes and in the manufacture of fluorescent uranium glass .
準備方法
Synthetic Routes and Reaction Conditions
Disodium heptaoxodiuranate can be synthesized through various methods. One common method involves the reaction of uranium trioxide (UO3) with sodium hydroxide (NaOH) under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete conversion:
UO3+2NaOH→Na2U2O7+H2O
Another method involves the precipitation of disodium heptaoxodiuranate from a solution containing uranyl nitrate (UO2(NO3)2) and sodium hydroxide. The reaction conditions, such as pH and temperature, are carefully controlled to obtain the desired product .
Industrial Production Methods
In industrial settings, disodium heptaoxodiuranate is produced on a larger scale using similar synthetic routes. The process involves the dissolution of uranium compounds in acid, followed by neutralization with sodium hydroxide to precipitate the compound. The precipitate is then filtered, washed, and dried to obtain the final product .
化学反応の分析
Types of Reactions
Disodium heptaoxodiuranate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Disodium heptaoxodiuranate can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction of disodium heptaoxodiuranate can be achieved using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state uranium compounds, while reduction may produce lower oxidation state uranium compounds .
科学的研究の応用
Disodium heptaoxodiuranate has several scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of other uranium compounds and as a reagent in analytical chemistry.
Biology: Research in radiobiology utilizes disodium heptaoxodiuranate to study the effects of depleted uranium on biological systems.
Medicine: Although not commonly used in medicine, its radioactive properties are of interest in radiopharmaceutical research.
作用機序
The mechanism of action of disodium heptaoxodiuranate involves its interaction with molecular targets and pathways in various applications. In radiobiology, for example, its radioactive properties allow it to interact with biological tissues, causing ionization and radiation damage. In industrial applications, its chemical reactivity is harnessed for the synthesis of other compounds .
類似化合物との比較
Disodium heptaoxodiuranate can be compared with other similar compounds, such as:
Sodium diuranate (Na2U2O7): Similar in composition but may differ in specific properties and applications.
Ammonium diuranate ((NH4)2U2O7): Used in similar applications but has different solubility and reactivity properties.
Calcium uranate (CaU2O7): Another uranium compound with distinct properties and uses in the nuclear industry.
These comparisons highlight the uniqueness of disodium heptaoxodiuranate in terms of its specific chemical properties and applications.
特性
CAS番号 |
13721-34-1 |
|---|---|
分子式 |
Na2O4U-6 |
分子量 |
348.006 g/mol |
IUPAC名 |
disodium;oxygen(2-);uranium |
InChI |
InChI=1S/2Na.4O.U/q2*+1;4*-2; |
InChIキー |
FDCGBRVSSVXQAA-UHFFFAOYSA-N |
SMILES |
[O-][U](=O)(=O)O[U](=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[U] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



